REACTION_CXSMILES
|
[OH-].[Na+].[CH:3]1([C:9]2[N:13]3[C:14]4[CH:20]=[CH:19][N:18](S(C5C=CC(C)=CC=5)(=O)=O)[C:15]=4[N:16]=[CH:17][C:12]3=[N:11][CH:10]=2)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1>O1CCOCC1>[CH:3]1([C:9]2[N:13]3[C:14]4[CH:20]=[CH:19][NH:18][C:15]=4[N:16]=[CH:17][C:12]3=[N:11][CH:10]=2)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1 |f:0.1|
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
8-cyclohexyl-3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine
|
Quantity
|
0.051 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1=CN=C2N1C1=C(N=C2)N(C=C1)S(=O)(=O)C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×15 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (1×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=CN=C2N1C1=C(N=C2)NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.006 g | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 19.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |